molecular formula C6H11Na2O9P B1436987 Sodium (2R,3R,4R,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl phosphate CAS No. 1161976-98-2

Sodium (2R,3R,4R,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl phosphate

Cat. No.: B1436987
CAS No.: 1161976-98-2
M. Wt: 304.1 g/mol
InChI Key: VQLXCAHGUGIEEL-GWGZLDMPSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium (2R,3R,4R,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl phosphate is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a phosphate group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium (2R,3R,4R,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl phosphate typically involves the phosphorylation of a suitable precursor molecule. One common method involves the reaction of a hexose derivative with a phosphorylating agent under controlled conditions. The reaction is usually carried out in an aqueous medium, with the pH carefully adjusted to optimize the yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Common industrial methods include the use of high-pressure reactors and advanced purification techniques to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

Sodium (2R,3R,4R,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl phosphate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

Sodium (2R,3R,4R,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl phosphate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a substrate in enzymatic reactions and is used in studies of metabolic pathways.

    Medicine: The compound is investigated for its potential therapeutic effects, including its role in drug delivery systems.

    Industry: It is used in the production of various biochemical products and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Sodium (2R,3R,4R,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl phosphate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes that catalyze phosphorylation reactions, thereby influencing various biochemical pathways. The presence of multiple hydroxyl groups allows it to form hydrogen bonds with other molecules, facilitating its role in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    Sodium (2R,3R,4R,5R,6S)-2,3,4,5,6,7-hexahydroxyheptanoate: This compound has a similar structure but includes an additional hydroxyl group, which may alter its reactivity and applications.

    2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Known for its antioxidant properties, this compound shares some structural similarities but differs in its functional groups and overall reactivity.

Uniqueness

Sodium (2R,3R,4R,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl phosphate is unique due to its specific combination of hydroxyl and phosphate groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes.

Properties

IUPAC Name

disodium;[(2R,3R,4R,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13O9P.2Na/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;;/h1,3-6,8-11H,2H2,(H2,12,13,14);;/q;2*+1/p-2/t3-,4+,5-,6+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQLXCAHGUGIEEL-GWGZLDMPSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@H]([C@H](C=O)O)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Na2O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium (2R,3R,4R,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl phosphate
Reactant of Route 2
Sodium (2R,3R,4R,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl phosphate
Reactant of Route 3
Reactant of Route 3
Sodium (2R,3R,4R,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl phosphate
Reactant of Route 4
Sodium (2R,3R,4R,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl phosphate
Reactant of Route 5
Sodium (2R,3R,4R,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl phosphate
Reactant of Route 6
Sodium (2R,3R,4R,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl phosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.